BenchChemオンラインストアへようこそ!

Acotiamide Hydrochloride

Enzymology Drug Selectivity Pharmacology

Acotiamide hydrochloride (Z-338) is a first-in-class, selective acetylcholinesterase inhibitor. Its unique dual mechanism—AChE inhibition combined with muscarinic M1/M2 receptor antagonism—enhances gastric accommodation and emptying without the D2/5-HT4 receptor affinity of standard prokinetics like itopride or mosapride. This mechanistic purity, validated by a >330-fold selectivity for AChE over BuChE and demonstrated QT interval neutrality, makes it the essential reference compound for functional dyspepsia (PDS) research, next-generation prokinetic development, and cardiac safety pharmacology. Researchers should specify this compound to ensure target-specific outcomes and reliable benchmarking in bioequivalence and clinical trial protocols.

Molecular Formula C21H37ClN4O8S
Molecular Weight 541.1 g/mol
CAS No. 773092-05-0
Cat. No. B1665449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcotiamide Hydrochloride
CAS773092-05-0
Synonymsacotiamide
acotiamide hydrochloride
N-(2-(diisopropylamino)ethyl)-2-((2-hydroxy-4,5-dimethoxybenzoyl)amino)-1,3-thiazole-4-carboxamide
N-(N',N'-diisopropylaminoethyl)-(2-(2-hydroxy-4,5-dimethoxybenzoylamino)-1,3-thiazole-4-yl)carboxyamide
YM 443
YM-443
YM443 cpd
Z 338
Z-338
Molecular FormulaC21H37ClN4O8S
Molecular Weight541.1 g/mol
Structural Identifiers
SMILESCC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
InChIInChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2
InChIKeyNPTDXIXCQCFGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acotiamide Hydrochloride (CAS 773092-05-0): A Selective Acetylcholinesterase Inhibitor for Functional Dyspepsia Research


Acotiamide hydrochloride (Z-338, YM-443 HCl) is a first-in-class, orally active, selective, and reversible acetylcholinesterase (AChE) inhibitor approved for the treatment of postprandial distress syndrome (PDS) associated with functional dyspepsia (FD) [1][2]. Unlike broad-spectrum prokinetics, it acts via dual modulation of gastric motility through AChE inhibition and antagonism of muscarinic M1 and M2 receptors, thereby enhancing acetylcholine-mediated gastric accommodation and emptying [3][4].

Why Acotiamide Hydrochloride (CAS 773092-05-0) Cannot Be Interchanged with Standard Prokinetics Like Itopride or Mosapride


Substituting acotiamide with standard prokinetics such as itopride or mosapride fails because of fundamental pharmacologic divergence. Itopride acts as a dopamine D2 receptor antagonist, while mosapride functions as a serotonin 5-HT4 receptor agonist [1]. In contrast, acotiamide demonstrates no affinity for either dopamine D2 or 5-HT4 receptors, instead uniquely targeting AChE and muscarinic M1/M2 receptors [2]. Furthermore, while the withdrawn agent cisapride offered 5-HT4 agonism at the cost of QT prolongation, acotiamide enhances gastric motility without affecting cardiac repolarization in preclinical models [3]. These mechanistic and safety distinctions necessitate product-specific selection rather than class-based interchangeability.

Quantitative Differentiation of Acotiamide Hydrochloride (CAS 773092-05-0): Head-to-Head and Comparator Evidence


Selective AChE Inhibition with >330-Fold Selectivity Over Butyrylcholinesterase

Acotiamide demonstrates highly selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), a feature critical for limiting off-target cholinergic effects. The IC50 for human recombinant AChE is 1.79 μM, while the IC50 for BuChE exceeds 1.0 × 10⁻³ M, yielding a selectivity ratio exceeding 330:1 . This selectivity profile distinguishes acotiamide from non-selective cholinesterase inhibitors that may produce broader systemic cholinergic side effects.

Enzymology Drug Selectivity Pharmacology

Absence of Dopamine D2 and Serotonin 5-HT4 Receptor Affinity vs. Itopride and Mosapride

In receptor binding studies, acotiamide exhibits no detectable affinity for dopamine D2 or serotonin 5-HT4 receptors [1]. This is in stark contrast to itopride, which acts as a dopamine D2 antagonist (Ki ≈ 0.2 μM), and mosapride, a selective 5-HT4 receptor agonist (EC50 ≈ 0.1 μM) [2]. The absence of dopaminergic and serotonergic activity enables acotiamide to enhance gastric motility without the central nervous system or cardiovascular effects associated with these receptor classes.

Receptor Pharmacology Drug Specificity Prokinetic Comparison

QT Interval Neutrality vs. Cisapride in Canine Cardiovascular Model

In anesthetized dogs, acotiamide at doses up to 10 mg/kg i.v. produced no significant changes in monophasic action potential duration, QT interval, or corrected QT (QTc) interval [1]. In contrast, cisapride at 1 mg/kg i.v. prolonged QTc by 15-20 ms (p<0.05), a finding consistent with its known human proarrhythmic liability [2]. This preclinical safety differentiation was a pivotal factor in acotiamide's regulatory acceptance following the market withdrawal of cisapride.

Cardiac Safety Toxicology Preclinical Safety

Symptom Elimination Rate in Phase III Trial vs. Placebo

In a multicenter, randomized, placebo-controlled phase III trial (n=892), 52.2% of patients receiving acotiamide 100 mg TID were classified as responders based on overall treatment efficacy (OTE), compared with 34.8% in the placebo group (p<0.001) [1]. The elimination rate for all three meal-related symptoms (postprandial fullness, upper abdominal bloating, early satiation) was 15.3% for acotiamide versus 9.0% for placebo (p=0.004) [2].

Clinical Trial Efficacy Functional Dyspepsia

PDS-Specific Efficacy vs. EPS in Meta-Analysis

A systematic review and meta-analysis demonstrated that acotiamide's efficacy is restricted to the postprandial distress syndrome (PDS) subtype of FD. The summary relative risk (RR) for symptom improvement in PDS was 1.29 (95% CI: 1.09–1.53, p=0.003), whereas for epigastric pain syndrome (EPS) the RR was 0.92 (95% CI: 0.76–1.11, p=0.39) [1]. This subtype-specificity is a direct consequence of acotiamide's primary action on gastric accommodation and emptying, which are the core pathophysiological features of PDS.

Meta-Analysis Subgroup Analysis Patient Stratification

Head-to-Head Responder Rate vs. Mosapride in Phase III RCT

In a phase III randomized clinical trial directly comparing acotiamide 100 mg TID with mosapride 5 mg TID in FD-PDS patients (n=150 per arm), the responder rate at 4 weeks (per-protocol population) was 98% for acotiamide versus 93.27% for mosapride [1]. While both agents demonstrated high efficacy, acotiamide showed a numerical advantage in OTE responder rate and significantly improved quality of life (QoL) scores measured by SF-8 over the four-week treatment period [2].

Randomized Controlled Trial Comparative Efficacy Mosapride

Optimal Research and Procurement Applications for Acotiamide Hydrochloride (CAS 773092-05-0) Based on Quantitative Evidence


Preclinical Development of Gastric-Specific Prokinetics with Cardiac Safety Requirements

For pharmaceutical R&D programs developing next-generation prokinetic agents, acotiamide serves as a critical reference compound. Its demonstrated QT interval neutrality in canine models (up to 10 mg/kg i.v.) [1] and >330-fold selectivity for AChE over BuChE provide benchmark data against which novel candidates can be assessed for cardiac safety and enzyme selectivity. Procurement of high-purity acotiamide hydrochloride (CAS 773092-05-0) is essential for establishing internal reference standards in cardiovascular safety pharmacology assays.

Mechanistic Studies of Gastric Accommodation and Emptying in Postprandial Distress Syndrome Models

Investigators studying the pathophysiology of PDS should utilize acotiamide as the tool compound of choice. Its lack of dopamine D2 and 5-HT4 receptor affinity [1] ensures that observed gastric accommodation and emptying effects are attributable specifically to AChE inhibition and muscarinic M1/M2 antagonism, without confounding dopaminergic or serotonergic signaling . This mechanistic purity is particularly valuable in rodent models of stress-induced delayed gastric emptying, where acotiamide has demonstrated reproducible efficacy [2].

Clinical Trial Design for Functional Dyspepsia Subtype Stratification

Clinical researchers designing trials in functional dyspepsia should procure acotiamide specifically for protocols targeting the PDS subtype. Meta-analytic evidence confirms efficacy confined to PDS (RR 1.29, p=0.003) with no significant benefit in EPS (RR 0.92, p=0.39) [1]. Inclusion of acotiamide as an active comparator arm enables meaningful differentiation between FD subtypes and can inform patient stratification strategies in future studies.

Regulatory-Required Comparator in Bioequivalence and Generic Formulation Development

For generic pharmaceutical manufacturers developing acotiamide hydrochloride formulations, procurement of the reference listed drug (Acofide® 100 mg tablets) or a certified reference standard (CAS 773092-05-0) is mandatory for bioequivalence studies. The established responder rate of 52.2% versus placebo in phase III trials [1] and head-to-head data versus mosapride (98% responder rate) provide the clinical efficacy benchmarks required for regulatory submissions demonstrating therapeutic equivalence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acotiamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.